Lxw7 (tfa)
Overview
Description
LXW7 (TFA) is a cyclic peptide containing the Arg-Gly-Asp (RGD) sequence, known for its high binding affinity to integrin αvβ3. This compound is an integrin αvβ3 inhibitor with an IC50 value of 0.68 μM . LXW7 (TFA) enhances the phosphorylation of VEGFR-2 and activation of ERK1/2, exhibiting anti-inflammatory properties .
Preparation Methods
LXW7 (TFA) is synthesized using solid-phase peptide synthesis (SPPS) techniques. The cyclic peptide is formed by incorporating a disulfide bridge between cysteine residues . The synthesis involves the following steps:
Peptide Chain Assembly: The peptide chain is assembled on a solid support using Fmoc chemistry.
Cyclization: The linear peptide is cyclized by forming a disulfide bond between the cysteine residues.
Cleavage and Purification: The cyclic peptide is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
LXW7 (TFA) undergoes various chemical reactions, including:
Oxidation: The formation of the disulfide bridge between cysteine residues is an oxidation reaction.
Substitution: The peptide synthesis involves substitution reactions where amino acids are sequentially added to the growing peptide chain.
Common reagents used in these reactions include Fmoc-protected amino acids, coupling reagents like HBTU, and oxidizing agents for disulfide bond formation . The major product formed is the cyclic peptide LXW7 (TFA) with a disulfide bridge .
Scientific Research Applications
LXW7 (TFA) has a wide range of scientific research applications:
Mechanism of Action
LXW7 (TFA) exerts its effects by binding to integrin αvβ3, inhibiting its interaction with extracellular matrix proteins. This binding prevents the activation of downstream signaling pathways, such as VEGFR-2 phosphorylation and ERK1/2 activation . Additionally, LXW7 (TFA) suppresses the Akt/NF-κB and JNK/MAPK signaling pathways, reducing the expression of pro-inflammatory cytokines and mediators .
Comparison with Similar Compounds
LXW7 (TFA) is unique due to its high binding affinity and specificity for integrin αvβ3. Similar compounds include:
Abciximab: An antibody that inhibits integrin αvβ3 and αIIbβ3.
ATN-161 trifluoroacetate salt: A small molecule integrin inhibitor.
SB273005: A non-peptide integrin αvβ3 antagonist
These compounds share similar targets but differ in their structure, binding affinity, and therapeutic applications.
Properties
IUPAC Name |
2-[(4S,7R,10R,13S,19S,25S)-25-amino-4-carbamoyl-10-(carboxymethyl)-19-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18,21,24-heptaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-13-yl]acetic acid;2,2,2-trifluoroacetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48N12O12S2.C2HF3O2/c1-12(2)22-28(53)40-17(23(31)48)11-55-54-10-13(30)24(49)35-8-18(42)37-14(4-3-5-34-29(32)33)25(50)36-9-19(43)38-15(6-20(44)45)26(51)39-16(7-21(46)47)27(52)41-22;3-2(4,5)1(6)7/h12-17,22H,3-11,30H2,1-2H3,(H2,31,48)(H,35,49)(H,36,50)(H,37,42)(H,38,43)(H,39,51)(H,40,53)(H,41,52)(H,44,45)(H,46,47)(H4,32,33,34);(H,6,7)/t13-,14+,15+,16-,17-,22-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CABFZTZDDADZJM-XXKHBVEGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CC(=O)O)CCCN=C(N)N)N)C(=O)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C(=O)N[C@H](CSSC[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(=O)O)CC(=O)O)CCCN=C(N)N)N)C(=O)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H49F3N12O14S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
934.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.